Salicylic acid, bismuth(3+) salt

Pharmacokinetics Bioavailability Drug Safety

Salicylic acid, bismuth(3+) salt (commonly known as bismuth subsalicylate, BSS; CAS 15414-77-4) is an insoluble bismuth salt formed by the coordination of trivalent bismuth cation with salicylate anions. It belongs to the class of pharmaceutically employed bismuth compounds used primarily for gastrointestinal indications including peptic ulcer disease (as part of Helicobacter pylori eradication regimens), acute diarrhea, and prophylaxis of travelers' diarrhea.

Molecular Formula C7H5BiO3+2
Molecular Weight 346.09 g/mol
CAS No. 15414-77-4
Cat. No. B098348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalicylic acid, bismuth(3+) salt
CAS15414-77-4
Synonymssalicylic acid, bismuth(3+) salt
Molecular FormulaC7H5BiO3+2
Molecular Weight346.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)[O-])O.[Bi+3]
InChIInChI=1S/C7H6O3.Bi/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+3/p-1
InChIKeyATYLKIGDUJYDNL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salicylic Acid, Bismuth(3+) Salt (Bismuth Subsalicylate, CAS 15414-77-4): Procurement-Relevant Compound Identity and Therapeutic Class Overview


Salicylic acid, bismuth(3+) salt (commonly known as bismuth subsalicylate, BSS; CAS 15414-77-4) is an insoluble bismuth salt formed by the coordination of trivalent bismuth cation with salicylate anions. It belongs to the class of pharmaceutically employed bismuth compounds used primarily for gastrointestinal indications including peptic ulcer disease (as part of Helicobacter pylori eradication regimens), acute diarrhea, and prophylaxis of travelers' diarrhea [1]. BSS is the active ingredient in widely used over-the-counter formulations such as Pepto-Bismol® and is also a component of the prescription combination product Helidac® (bismuth subsalicylate/metronidazole/tetracycline) [2]. Unlike other bismuth salts such as colloidal bismuth subcitrate (CBS, De-Nol®), ranitidine bismuth citrate, bismuth subgallate, or bismuth subnitrate, BSS possesses a dual pharmacophore—bismuth ion plus salicylate—yielding a distinct mechanistic and safety profile that directly impacts formulation selection, therapeutic indication matching, and procurement decisions [3].

Why Bismuth Subsalicylate Cannot Be Generically Substituted for Other Bismuth Salts: A Procurement-Risk Analysis


Bismuth salts are not pharmacokinetically or toxicologically interchangeable. The counterion (salicylate, citrate, gallate, nitrate, aluminate) dictates the compound's solubility, systemic absorption, organ distribution, and neurotoxic potential [1]. Bismuth subsalicylate exhibits markedly lower systemic bismuth absorption (~0.005% of the oral dose) compared to colloidal bismuth subcitrate (~0.042%) in human studies, translating to materially different systemic exposure and safety margins [2]. Furthermore, the salicylate moiety confers an independent antimicrobial mechanism—reversible blockade of bacterial flagellin synthesis—that citrate, gallate, and nitrate congeners lack entirely [3]. Historical pharmacovigilance data underscore the clinical consequence of this non-interchangeability: an epidemic of bismuth-induced neurotoxicity in 1970s France was overwhelmingly associated with bismuth subgallate and bismuth subnitrate, while toxicity from bismuth subsalicylate and colloidal bismuth subcitrate has remained rare [4]. For procurement specifications, therefore, substitution of BSS by another bismuth salt based solely on bismuth elemental content ignores differences in bioavailability, dual-mechanism pharmacology, and neurotoxicity risk that are decisive for both regulatory compliance and patient safety.

Quantitative Differential Evidence: Bismuth Subsalicylate vs. Closest Analogs, Alternatives, and In-Class Candidates


Systemic Bismuth Absorption: BSS vs. Colloidal Bismuth Subcitrate (CBS) in Human Subjects

Bismuth subsalicylate demonstrates substantially lower systemic absorption than colloidal bismuth subcitrate (CBS, De-Nol®) and basic bismuth gallate in human subjects. Using 205Bi-radiolabelled compounds administered as single oral doses, the fraction of the bismuth dose absorbed and excreted renally was 0.005% for basic bismuth salicylate (BSS), compared with 0.042% for CBS (an 8.4-fold difference) and 0.038% for basic bismuth gallate [1]. This finding is corroborated by a separate study comparing seven pharmaceutical bismuth preparations, which reported a median integrated 6-hour serum bismuth concentration of 3 ng·h/mL for BSS versus 49 ng·h/mL for CBS (a 16.3-fold difference) following a single oral dose containing 350 mg bismuth [2]. At the peak serum level, CBS reached a median of 9.1 μg/L compared with substantially lower values for BSS. The lower systemic exposure directly reduces the long-term risk of bismuth accumulation in kidney, bone, and neural tissue.

Pharmacokinetics Bioavailability Drug Safety

Capsular Polysaccharide Reduction and Aminoglycoside Potentiation: BSS vs. Sodium Salicylate and Bismuth Nitrate in Gram-Negative Bacteria

Bismuth subsalicylate produces a profoundly greater reduction in capsular polysaccharide (CPS) production—a key virulence factor—than either sodium salicylate or bismuth nitrate alone, demonstrating a supra-additive effect of the combined bismuth–salicylate pharmacophore. At 250 μM, BSS reduced CPS production in Klebsiella pneumoniae cultures by >90%, compared to only a 36% reduction by sodium salicylate at the same concentration. Even at 500 μM, salicylate alone achieved only a 52% CPS reduction, versus 70% by bismuth nitrate alone [1]. Functionally, this CPS disruption translates into potent aminoglycoside potentiation: BSS at 500 μM reduced the 24-hour inhibitory concentration (IC24) of gentamicin for Salmonella typhimurium by 7-fold and reduced the IC24 of amikacin for a resistant K. pneumoniae strain by 4-fold (at 700 μM BSS). By comparison, sodium salicylate at 2.5 mM reduced aminoglycoside IC24 by only 2-fold [2]. The differential effects on CPS and antibiotic potentiation are attributed to additive contributions of bismuth and salicylate ions acting simultaneously within a single molecule.

Antimicrobial Resistance Virulence Factor Modulation Antibiotic Adjuvant

H. pylori Eradication Rate: BSS-Containing Quadruple Therapy vs. Standard Clarithromycin-Based Triple Therapy

In a 2025 double-blind randomized controlled trial (n=127 treatment-naïve individuals), optimized bismuth quadruple therapy containing bismuth subsalicylate (esomeprazole 40 mg TID + amoxicillin 1 g TID + metronidazole 500 mg TID + BSS 369 mg TID for 14 days) achieved an intention-to-treat (ITT) H. pylori eradication rate of 95% (60/63; 95% CI 86%–99%), significantly outperforming standard clarithromycin-based triple therapy (omeprazole 20 mg BID + amoxicillin 1 g BID + clarithromycin 500 mg BID for 14 days) at 81% (52/64; 95% CI 70%–89%), p = 0.033 [1]. Adverse event rates were comparable between groups (67% vs. 66%, p = 1.00). A separate meta-analysis of Chinese studies (16 studies, 25 arms, 1,971 patients) further supports that BSS-containing bismuth quadruple therapies reliably exceed 90% per-protocol eradication [2]. By comparison, standard triple therapy consistently falls below the 90% threshold in regions with elevated clarithromycin resistance. This 14-percentage-point absolute difference (95% vs. 81%) represents a clinically and statistically significant benefit attributable to the bismuth-containing regimen employing BSS as the bismuth source.

Helicobacter pylori Eradication Therapy Clinical Trial

Neurotoxicity Risk Profile: Bismuth Subsalicylate vs. Bismuth Subgallate and Bismuth Subnitrate

Historical pharmacovigilance data establish a clear differential neurotoxicity risk among bismuth salts. An epidemic of bismuth-induced encephalopathy—characterized by progressive mental confusion, delirium, psychosis, myoclonic jerks, ataxia, dysarthria, and seizures—was documented in France during the 1970s following prolonged administration of bismuth subgallate and bismuth subnitrate [1]. In contrast, neurotoxicity has been reported as rare with bismuth subsalicylate and colloidal bismuth subcitrate, despite their widespread over-the-counter and prescription use [2]. A contemporary case series further highlights bismuth subgallate as a neurotoxic bismuth formulation, emphasizing that the safety profile is counterion-dependent and that providers may hold safety misconceptions regarding certain bismuth salts sold as online supplements [3]. While isolated case reports of encephalopathy during BSS use exist—typically in the context of massive overdose or severe renal impairment—the population-level risk is orders of magnitude lower than that historically documented for bismuth subgallate and subnitrate. This differential is mechanistically consistent with the lower systemic absorption of BSS compared to more lipophilic bismuth salts.

Drug Safety Neurotoxicology Pharmacovigilance

In Vitro Antimicrobial Activity: BSS vs. Sodium Salicylate Against Anaerobic Enteric Pathogens

Bismuth subsalicylate exhibits differential antimicrobial potency compared to sodium salicylate (SS), with the most pronounced advantage against clinically relevant anaerobic bacteria. Against Clostridium difficile, BSS demonstrated an MIC90 of 128 μg/mL, whereas SS required >8,192 μg/mL (>64-fold higher) to achieve the same level of inhibition [1]. For the Bacteroides fragilis group, BSS MIC90 was 512 μg/mL versus 4,096 μg/mL for SS (8-fold difference). Notably, SS was as active as BSS against aerobic bacteria, indicating that the bismuth cation specifically contributes to the anaerobic antibacterial activity that the salicylate anion alone cannot provide. At these MIC levels, BSS concentrations are achievable in the gastrointestinal tract following standard oral dosing, suggesting in vivo relevance for luminal antimicrobial effects [2]. The bismuth ion's contribution is further supported by data showing that synthetic bismuth compounds achieve MICs of less than 1 μg/mL against C. difficile, with bismuth subcitrate and ranitidine bismuth citrate also active [3].

Antimicrobial Susceptibility Clostridium difficile Anaerobic Bacteria

Travelers' Diarrhea Prevention: BSS vs. Placebo and Alternative Modalities in Network Meta-Analysis

A 2024 systematic review and network meta-analysis encompassing 31 RCTs (10,879 participants) compared bismuth subsalicylate, probiotics, rifaximin, and vaccines for the prevention of travelers' diarrhea (TD) [1]. In the aggregate analysis, BSS and rifaximin were more effective than placebo and other treatment modalities; the comparison between BSS and placebo achieved moderate confidence [2]. According to pooled data cited within the analysis, BSS at a dose of 2 chewable tablets taken four times per day (total ~2.1 g/day) reduces TD incidence by approximately 50% compared to placebo [3]. An earlier study demonstrated that BSS liquid formulation reduced diarrhea incidence by 41% in a high-dose group and 35% in a low-dose group among U.S. students in Mexico, without causing important adverse reactions . However, the network meta-analysis also found that BSS had a higher rate of adverse events compared with other preventive treatments, and rifaximin showed a relatively lower TD incidence and lower adverse event rate overall . For treatment of established TD, two studies comparing BSS with loperamide showed that loperamide brought significantly faster symptomatic relief; BSS retains the unique advantage of being safe enough for use across all patient types including those with dysenteric symptoms where loperamide is contraindicated .

Travelers' Diarrhea Prophylaxis Network Meta-Analysis

Best-Fit Application Scenarios for Bismuth Subsalicylate Procurement Based on Quantitative Differential Evidence


First-Line H. pylori Eradication Regimens in Regions with Clarithromycin Resistance >15%

Procurement of bismuth subsalicylate is indicated for inclusion in bismuth quadruple therapy (BQT) regimens as recommended by the American Gastroenterological Association and European guidelines. The 2025 double-blind RCT demonstrates that BSS-containing optimized BQT achieves 95% ITT eradication (vs. 81% for standard triple therapy, p = 0.033) [1]. This 14-percentage-point absolute advantage is particularly valuable in Latin America, Asia, and Southern Europe where clarithromycin resistance exceeds 15–20%, rendering standard triple therapy suboptimal. Formulary managers should specify BSS rather than alternative bismuth salts for this indication given that the clinical evidence base for >90% eradication specifically derives from BSS-containing regimens.

Travelers' Diarrhea Prophylaxis for Non-Antibiotic-Candidate Populations

Bismuth subsalicylate is the only non-antibiotic prophylactic agent for travelers' diarrhea with moderate-confidence evidence from a 31-RCT network meta-analysis (2024) [2]. It reduces TD incidence by approximately 50% with 2.1 g/day in divided doses. Unlike rifaximin, BSS does not select for antibiotic resistance and does not require a prescription, making it uniquely suitable for procurement by travel clinics, military medical units, and humanitarian organizations operating in high-TD-risk regions. When BSS is selected over loperamide for treatment (rather than prevention) of established TD, its safety advantage in dysenteric cases—where loperamide is contraindicated—provides a distinct clinical rationale [3].

Antibiotic Adjuvant Research Programs Targeting Multidrug-Resistant Gram-Negative Infections

Research institutions and pharmaceutical development programs exploring bismuth compounds as antibiotic adjuvants should procure BSS rather than single-ion bismuth or salicylate salts based on quantitative CPS reduction and aminoglycoside potentiation data [4]. BSS at 250–500 μM reduces CPS production by >90% (vs. 36–52% for salicylate alone) and potentiates aminoglycosides by 4- to 7-fold (vs. 2-fold for salicylate alone). The dual-mechanism pharmacophore—bismuth-mediated iron homeostasis disruption plus salicylate-mediated flagellin synthesis blockade—is not replicable by any single-ion alternative, providing a distinct experimental variable for mechanistic studies on antibiotic resensitization [5].

Gastrointestinal Formulations Requiring Low Systemic Bismuth Exposure for Chronic or Repeated Dosing

For product development or procurement of bismuth-containing formulations intended for repeated or chronic administration, BSS offers a quantifiable safety advantage. Human absorption studies demonstrate that BSS systemic bioavailability (0.005% of dose) is 8.4-fold lower than CBS (0.042%) and 7.6-fold lower than bismuth gallate (0.038%) [6]. This differential is corroborated by 6-hour serum bismuth concentration data (3 ng·h/mL for BSS vs. 49 ng·h/mL for CBS). When combined with the historical neurotoxicity data showing epidemic encephalopathy with bismuth subgallate/subnitrate but rare toxicity with BSS, the case for specifying BSS over alternative bismuth salts in chronic-use formulations is supported by both pharmacokinetic and pharmacovigilance evidence [7].

Quote Request

Request a Quote for Salicylic acid, bismuth(3+) salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.